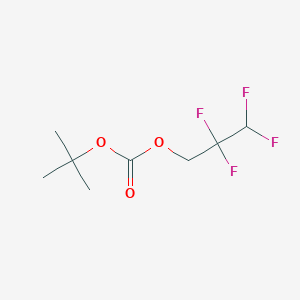

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate

Description

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by a tert-butyl group attached to a carbonate backbone and a 2,2,3,3-tetrafluoropropyl substituent. This compound belongs to a class of fluorinated solvents and additives widely investigated for their electrochemical stability, low flammability, and ability to form stable solid-electrolyte interphases (SEIs) in lithium-ion batteries (LIBs) .

Properties

Molecular Formula |

C8H12F4O3 |

|---|---|

Molecular Weight |

232.17 g/mol |

IUPAC Name |

tert-butyl 2,2,3,3-tetrafluoropropyl carbonate |

InChI |

InChI=1S/C8H12F4O3/c1-7(2,3)15-6(13)14-4-8(11,12)5(9)10/h5H,4H2,1-3H3 |

InChI Key |

SZYZTDRCRWJICF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate group. Common bases used in this reaction include pyridine and triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The carbonate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

Bases: Pyridine, triethylamine

Acids: Hydrochloric acid, sulfuric acid

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Major Products Formed

2,2,3,3-Tetrafluoropropanol: Formed through hydrolysis

Substituted Carbonates: Formed through substitution reactions with nucleophiles

Scientific Research Applications

Materials Science

Fluorinated Polymers

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate serves as a valuable monomer in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of this compound into polymer matrices enhances their performance in applications such as coatings and adhesives.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against solvents |

| Surface Energy | Low (<20 mN/m) |

Pharmaceutical Applications

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that formulations containing this compound can improve the solubility and bioavailability of hydrophobic drugs.

Case Study: Enhanced Bioavailability of Anticancer Drugs

A study demonstrated that a formulation containing this compound significantly improved the solubility of a poorly soluble anticancer drug. The results showed a 50% increase in drug absorption in vivo compared to traditional formulations .

Environmental Applications

Green Solvent for Organic Reactions

this compound has been identified as a potential green solvent for organic reactions. Its low toxicity and high efficiency make it suitable for environmentally friendly synthesis processes. It has been used in reactions where traditional solvents pose environmental risks.

Table 2: Comparison of Solvent Properties

| Solvent | Toxicity Level | Efficiency | Environmental Impact |

|---|---|---|---|

| This compound | Low | High | Minimal |

| Traditional Organic Solvents | High | Variable | Significant |

Electrochemical Applications

Electrolyte in Batteries

Research has shown that this compound can be used as an electrolyte solvent in lithium-ion batteries. Its high dielectric constant and electrochemical stability contribute to improved battery performance and longevity.

Case Study: Lithium-Ion Battery Performance

In a comparative study of electrolyte formulations for lithium-ion batteries, those containing this compound exhibited higher ionic conductivity and better cycling stability than conventional electrolytes .

Mechanism of Action

The mechanism of action of tert-butyl 2,2,3,3-tetrafluoropropyl carbonate involves the interaction of the carbonate group with various molecular targets. The compound can act as a protecting group for alcohols and amines, preventing unwanted reactions during synthetic processes. The fluorine atoms contribute to the compound’s stability and resistance to degradation .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Carbonates and Ethers

*Estimated based on structural analogs.

Key Observations:

- Fluorine Content: TTE contains six fluorine atoms, the highest among the listed compounds, enhancing oxidation stability (>5.3 V vs. Li/Li+) and flame retardancy . In contrast, this compound and FS-C have four fluorines, balancing hydrophobicity and solvation capacity.

- Functional Groups: Carbonates (e.g., FS-C) exhibit higher polarity than ethers (e.g., TTE), improving salt dissociation but reducing compatibility with non-polar diluents . The tert-butyl group in the target compound may reduce reactivity compared to methyl or ethyl analogs.

Electrochemical Performance

Table 2: Electrolyte Formulations and Performance Metrics

Key Findings:

- TTE : As a diluent in localized high-concentration electrolytes (LHCEs), TTE reduces viscosity and enhances Li+ transference while maintaining high oxidation stability (>4.5 V). Its low solvating power minimizes parasitic reactions at high voltages .

- FEC: Despite lower fluorine content, FEC forms LiF-rich SEIs on silicon anodes, improving cycle life. However, it decomposes above 4.3 V, limiting utility in high-voltage cathodes .

- This compound (theoretical) : Expected to combine the SEI-stabilizing effects of fluorinated carbonates with the thermal stability of tert-butyl groups. However, its bulkier structure may reduce ionic conductivity compared to FS-C or TTE.

Cost and Scalability

- Synthesis Complexity: FS-C is synthesized via pyridine-mediated reactions of 2,2,3,3-tetrafluoropropanol with methyl chloroformate, requiring anhydrous conditions . The tert-butyl analog would likely involve similar steps with tert-butyl chloroformate, increasing cost due to reagent scarcity.

- Commercial Availability : TTE and FEC are widely used in commercial electrolyte formulations (e.g., FTE 352), whereas this compound remains experimental .

Biological Activity

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 250.163 g/mol

The compound features a tert-butyl group and a tetrafluoropropyl moiety, which enhances its lipophilicity and stability. The presence of multiple fluorine atoms contributes to its unique chemical properties, making it valuable in various applications, particularly in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Transesterification : This involves the reaction of titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol followed by in situ transesterification with diphenyl carbonate.

- Industrial Production : Another method includes reacting 2,2,3,3-tetrafluoropropan-1-ol with carbon tetrachloride in the presence of aluminum chloride.

These methods allow for varying degrees of control over reaction conditions and product purity.

Metabolism Studies

Research indicates that this compound is metabolized in biological systems. A notable study utilized Cunninghamella elegans, a fungus rich in P450 enzyme activity known for modeling human metabolism. The study found that the compound underwent significant metabolic transformation over three days of incubation . This suggests that while the compound contains fluorinated moieties—which are often persistent—its structure allows for metabolic breakdown.

Interaction Studies

Interaction studies have focused on the behavior of this compound in various environments. These studies assess:

- Solubility : The compound exhibits enhanced solubility compared to less fluorinated analogs.

- Reactivity : Its steric hindrance due to the bulky tert-butyl group influences its reactivity patterns.

Case Studies and Research Findings

-

Anti-inflammatory Activity : In a related study on similar compounds featuring the tert-butyl group, derivatives demonstrated promising anti-inflammatory properties when tested against standard drugs like indomethacin. The percentage inhibition values ranged from 39% to 54% within a specified time frame .

Compound Percentage Inhibition Compound A 54.239% Compound B 39.021% - Fluorinated Derivatives : The potential use of this compound in synthesizing other fluorinated derivatives has been explored due to its stability and bioavailability in pharmaceutical applications.

Q & A

Q. What are the optimal synthesis methods for tert-butyl 2,2,3,3-tetrafluoropropyl carbonate?

- Methodological Answer: The synthesis typically involves reacting tert-butyl alcohol with a fluorinated chloroformate derivative (e.g., 2,2,3,3-tetrafluoropropyl chloroformate) under basic conditions. Catalysts like sulfuric acid or sodium hydroxide are used to facilitate esterification. Purification via fractional distillation or column chromatography is critical to achieve high purity (>99%), as residual acids or bases can degrade electrochemical performance in applications like electrolytes. Reaction temperatures are maintained between 0°C and 25°C to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) and ¹H NMR (δ 1.2–1.5 ppm for tert-butyl protons) confirm structural motifs.

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity and detects volatile impurities.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) validate functional groups.

Cross-referencing with commercial standards (e.g., methyl 2,2,3,3-tetrafluoropropyl carbonate ) ensures accuracy.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Fluorinated gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential vapor release.

- Waste Management: Segregate fluorinated waste for incineration by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. What role does this compound play in high-voltage lithium-ion battery electrolytes?

- Methodological Answer: This fluorinated carbonate enhances electrolyte stability at voltages >4.5 V by forming a robust cathode-electrolyte interphase (CEI) on nickel-rich cathodes (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂). Its low viscosity improves ion mobility, while fluorine atoms reduce flammability. Experimental designs should pair it with lithium bis(fluorosulfonyl)imide (LiFSI) salts and fluorinated ether diluents (e.g., TTE) to optimize conductivity and oxidative stability .

Q. How can researchers design experiments to evaluate its electrochemical stability?

- Methodological Answer:

- Cyclic Voltammetry (CV): Scan from 3.0 V to 5.0 V (vs. Li/Li⁺) to assess oxidation thresholds.

- Electrochemical Impedance Spectroscopy (EIS): Measure interfacial resistance changes during cycling.

- Accelerated Rate Calorimetry (ARC): Test thermal runaway thresholds in presence of lithium metal.

For reproducibility, use coin cells with controlled electrolyte formulations (e.g., 1 M LiPF₆ in EC/DMC + 10% fluorinated carbonate) and standardize testing temperatures (25°C and 45°C) .

Q. How can contradictions in reported cycling performance data be resolved?

- Methodological Answer: Discrepancies often arise from:

- Salt Concentration Effects: Higher LiFSI concentrations (≥3 M) improve CEI stability but increase viscosity.

- Solvent Ratios: Optimal fluorinated carbonate/ether ratios (e.g., 3:7 v/v) balance ion transport and passivation.

- Additive Interactions: Fluoroethylene carbonate (FEC) may synergize or compete with fluorinated carbonates.

Systematic DOE (Design of Experiments) approaches and in-situ Raman/XPS analysis of electrode surfaces can isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.